molecular formula C24H27BrN2O3 B11323806 7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11323806
M. Wt: 471.4 g/mol
InChI Key: SBCJYQHFFGBGAZ-UHFFFAOYSA-N
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Description

7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom into the chromene ring using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amidation: Formation of the carboxamide group by reacting the brominated chromene with an amine derivative, such as 2-(4-tert-butylphenyl)-2-(dimethylamino)ethylamine, under appropriate conditions.

    Cyclization: Cyclization of the intermediate to form the final chromene structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: Used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide
  • 7-fluoro-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide

Uniqueness

The presence of the bromine atom in 7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide imparts unique reactivity and properties compared to its chloro and fluoro analogs. This can influence its biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C24H27BrN2O3

Molecular Weight

471.4 g/mol

IUPAC Name

7-bromo-N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H27BrN2O3/c1-24(2,3)16-8-6-15(7-9-16)19(27(4)5)14-26-23(29)22-13-20(28)18-11-10-17(25)12-21(18)30-22/h6-13,19H,14H2,1-5H3,(H,26,29)

InChI Key

SBCJYQHFFGBGAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)N(C)C

Origin of Product

United States

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